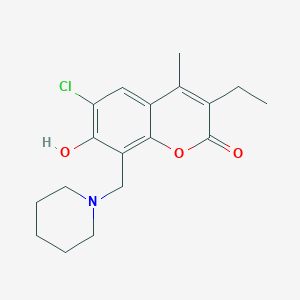![molecular formula C18H18ClN3O3 B11304958 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11304958.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the systematic name 2-(((4-chloro-3,5-dimethylphenoxy)acetyl)amino)benzamide benzamides . It features a benzene ring substituted with a chloro group, two methyl groups, and an acetamide moiety. The furan-2-ylmethyl and pyrazol-5-yl substituents add further complexity to its structure .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is to start with the chlorination of 3,5-dimethylphenol to form the 4-chloro-3,5-dimethylphenol intermediate. Subsequent acylation of this intermediate with chloroacetyl chloride yields the desired compound. The furan-2-ylmethyl and pyrazol-5-yl groups can be introduced through appropriate reactions .
Reaction Conditions: The specific reaction conditions for each step may vary, but they typically involve suitable solvents, reagents, and catalysts. Detailed protocols are available in the literature.
Industrial Production: While industrial-scale production methods are not widely documented, this compound is often synthesized in research laboratories for specialized applications.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The chlorine atom is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group in the acetamide moiety is possible.
Chlorine: Used for chlorination.
Acylating Agents: Such as chloroacetyl chloride for acylation.
Hydrazine: For reduction of the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or positional isomers.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: It may serve as a scaffold for drug development.
Biological Studies: Investigating its effects on cellular processes.
Pharmacology: Assessing its potential as a therapeutic agent.
Agrochemicals: Possible applications in crop protection.
Materials Science: As a precursor for functional materials.
Mécanisme D'action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular signaling pathways.
Propriétés
Formule moléculaire |
C18H18ClN3O3 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-8-15(9-13(2)18(12)19)25-11-17(23)21-16-5-6-20-22(16)10-14-4-3-7-24-14/h3-9H,10-11H2,1-2H3,(H,21,23) |
Clé InChI |
MDCNODBMQMJKJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=NN2CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304876.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B11304880.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11304882.png)
![N-(2-methoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304888.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304896.png)
![4-(2,3-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304901.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304908.png)
![1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11304914.png)
![N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304919.png)
![N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11304924.png)
![2-({[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11304928.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304931.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11304940.png)

